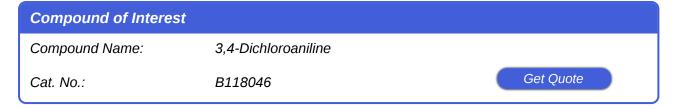


Comparative toxicity assessment of 3,4-Dichloroaniline and its isomers

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A Comparative Toxicity Assessment of 3,4-Dichloroaniline and Its Isomers

This guide provides a comprehensive comparison of the toxicological profiles of **3,4-dichloroaniline** (3,4-DCA) and its various isomers. It is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the structure-toxicity relationships and potential hazards associated with these compounds. The information is presented through summarized data tables, detailed experimental methodologies, and visual diagrams of key toxicological pathways.

Data Presentation

The following tables summarize the quantitative toxicity data for **3,4-dichloroaniline** and its isomers.

Table 1: Acute Oral Toxicity of Dichloroaniline Isomers in Rats



Isomer	CAS Number	LD50 (mg/kg bw)	Sex	Reference
2,3- Dichloroaniline	608-27-5	940	Male/Female	[1]
2635	Male	[1]	_	
2489	Female	[1]		
2,4- Dichloroaniline	554-00-7	3110	Male/Female	[1]
2,5- Dichloroaniline	95-82-9	No data available		
2,6- Dichloroaniline	608-31-1	No data available		
3,4- Dichloroaniline	95-76-1	880	Male	[1]
530	Female	[1]		
570	Male	[1]	-	
3,5- Dichloroaniline	626-43-7	No data available	-	

Table 2: Acute Dermal Toxicity of **3,4-Dichloroaniline**

Species	LD50 (mg/kg bw)	Reference
Rabbit (male)	300	[2]
Rat	>1000	[2]

Table 3: Acute Inhalation Toxicity of **3,4-Dichloroaniline** in Rats



Parameter	Value	Exposure Duration	Reference
LC50	3300 mg/m³	4 hours	[2]

Table 4: Comparative Nephrotoxic Potential of Dichloroaniline Isomers in Rats

The order of decreasing nephrotoxic potential has been reported as follows:

3,5-DCA > 2,5-DCA > 2,4-DCA, 2,6-DCA, 3,4-DCA > 2,3-DCA.[1][3] This ranking is based on the overall effects on renal function and morphology, including changes in urine volume, proteinuria, hematuria, blood urea nitrogen (BUN) concentrations, and tubular necrosis.[3]

Table 5: Genotoxicity of **3,4-Dichloroaniline**

Test	System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium TA97, TA98, TA100, TA1535, TA1537	With and without S9	Negative	[1]
Gene Mutation Assay	CHO cells	Not specified	Negative	[2]
Chromosomal Aberration Assay	In vitro	Not specified	Negative	[2]

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Testing

1. Acute Oral Toxicity - OECD Guideline 401 (and its replacements OECD 420, 423, 425)



- Principle: To determine the short-term toxicity of a substance when administered in a single oral dose.
- Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.[4]
- Procedure:
 - Animals are fasted overnight prior to dosing.[2][4]
 - The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.[2] The volume administered should generally not exceed 1 ml/100 g body weight for rodents, though up to 2 ml/100 g may be used for aqueous solutions.[2]
 - A stepwise procedure is often employed, where the outcome of one dose group determines the dose for the next group.[4]
 - Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[2]
 - A gross necropsy is performed on all animals at the end of the study.
- Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.
- 2. Acute Dermal Toxicity OECD Guideline 402
- Principle: To assess the potential hazards of a substance following a single, short-term dermal exposure.
- Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.
- Procedure:
 - The fur is clipped from the dorsal area of the trunk of the test animals.



- The test substance is applied uniformly over an area of at least 10% of the body surface.
 [5]
- The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[5][6]
- After 24 hours, the residual test substance is removed.
- Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.[6]
- A gross necropsy is performed on all animals.[6]
- Data Analysis: The LD50 is determined.
- 3. Acute Inhalation Toxicity OECD Guideline 403
- Principle: To evaluate the health hazards likely to arise from a short-term exposure to a substance by inhalation.[1][7]
- Test System: The preferred species is the rat. Animals are exposed in inhalation chambers.
 [8]
- Procedure:
 - Animals are exposed to the test substance as a gas, vapor, or aerosol for a fixed period,
 typically 4 hours.[1][7]
 - Either a traditional protocol with multiple concentration groups or a "Concentration x Time"
 (C x t) protocol is used.[1][7]
 - Animals are observed for at least 14 days, with daily detailed observations and regular weight measurements.[1][7]
 - A general autopsy is performed on all animals.[1]
- Data Analysis: The LC50 (the concentration estimated to be lethal to 50% of the animals) is calculated.



Cytotoxicity Assay

Lactate Dehydrogenase (LDH) Release Assay

- Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[9]
- Procedure:
 - Cells are seeded in a 96-well plate and cultured.
 - Cells are treated with various concentrations of the test compound. Controls include untreated cells (spontaneous release) and cells treated with a lysis buffer (maximum release).
 - After the incubation period, the cell culture supernatant is collected.[10][11]
 - The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a
 tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate,
 reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a
 colored formazan product.[12]
 - The absorbance of the formazan product is measured, which is proportional to the amount of LDH released.[10][11]
- Data Analysis: The percentage of cytotoxicity is calculated relative to the maximum LDH release control.

Genotoxicity Assays

- 1. Bacterial Reverse Mutation Assay (Ames Test) OECD Guideline 471
- Principle: This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are identified by the restoration of the functional capability to synthesize the essential amino acid.[13][14]
- Procedure:



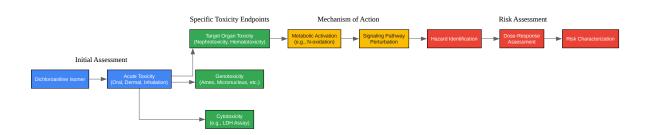
- The test is performed with and without a metabolic activation system (S9 mix) to simulate mammalian metabolism.[13][15]
- The bacterial strains are exposed to the test substance at various concentrations.[13]
- The bacteria are then plated on a minimal agar medium lacking the required amino acid.
 [13]
- After incubation, the number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) is counted.[14]
- Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.[15]
- 2. In Vitro Mammalian Chromosomal Aberration Test OECD Guideline 473
- Principle: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[16][17]
- Procedure:
 - Cultured mammalian cells (e.g., Chinese Hamster Ovary cells) are exposed to the test substance at several concentrations, with and without metabolic activation.[17][18]
 - Cells are harvested after an appropriate incubation period.[18]
 - A metaphase-arresting substance is added to accumulate cells in metaphase.
 - The cells are then harvested, stained, and analyzed microscopically for chromosomal aberrations.[17][18]
- Data Analysis: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.
 [17]
- 3. In Vivo Mammalian Erythrocyte Micronucleus Test OECD Guideline 474



- Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed erythrocytes.[19][20]
- Test Animals: Typically mice or rats.[21]
- Procedure:
 - Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection.[20][21]
 - Bone marrow or peripheral blood is collected at appropriate time points after treatment.
 [20][22]
 - The cells are prepared on slides and stained.[19]
 - The number of micronucleated polychromatic (immature) erythrocytes is counted under a microscope.[19][22]
- Data Analysis: An increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance is genotoxic.[19][21]

Mandatory Visualization Signaling Pathways and Experimental Workflows

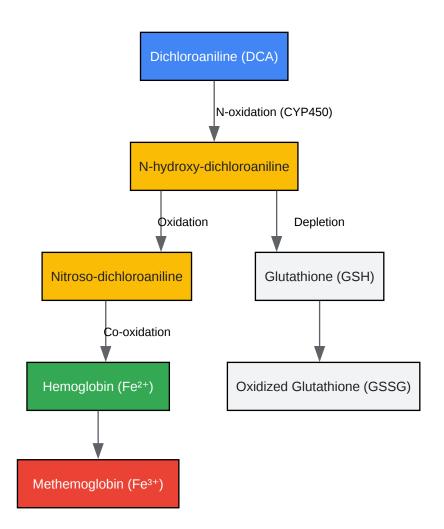




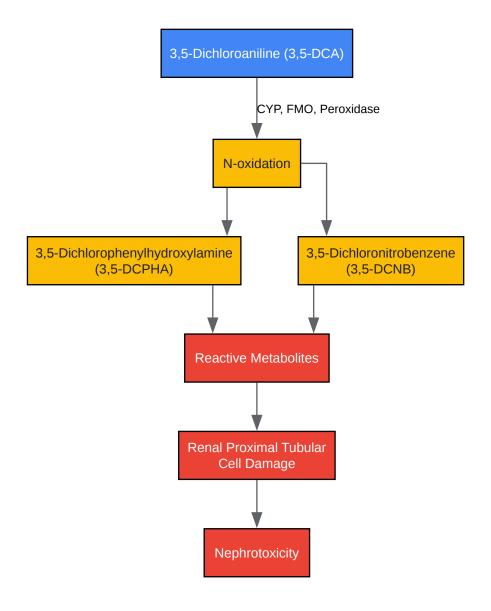
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Caption: General experimental workflow for the toxicological assessment of dichloroaniline isomers.









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